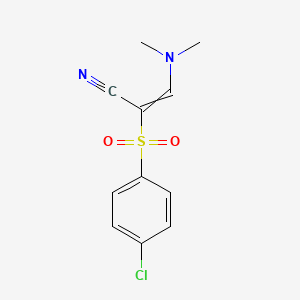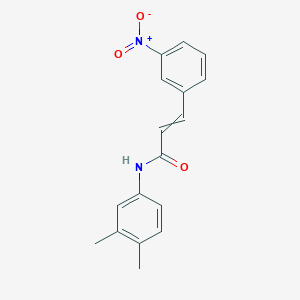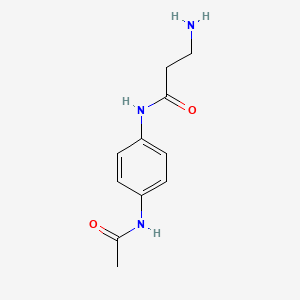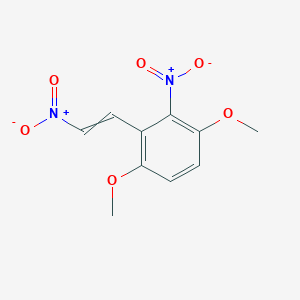![molecular formula C16H15NO2 B11726376 3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)
3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is an organic compound characterized by the presence of a biphenyl group attached to a propanimine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of biphenyl-4-carbaldehyde as a starting material, which undergoes a series of reactions including condensation and oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced methods may be employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The biphenyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives .
Aplicaciones Científicas De Investigación
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carbaldehyde: A precursor in the synthesis of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide.
Biphenyl derivatives: Various derivatives with different functional groups attached to the biphenyl core, each with unique properties and applications.
Uniqueness
3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide |
InChI |
InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Clave InChI |
LULQNUWRFIBRLJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(4-nitrophenyl)methyl]aniline](/img/structure/B11726303.png)
![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)


![3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid](/img/structure/B11726316.png)

![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)

![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)



![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)
